molecular formula C19H17N3O3 B3723007 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

Katalognummer B3723007
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: UIXYSPPKFOEZKO-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HDM-2 inhibitor, is a synthetic organic compound that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. This compound has been shown to inhibit the activity of MDM2, a protein that is overexpressed in many types of cancer and plays a role in tumor growth and survival.

Wirkmechanismus

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor works by binding to the MDM2 protein, which is responsible for inhibiting the activity of the p53 tumor suppressor protein. By inhibiting MDM2, 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor allows p53 to function normally, leading to apoptosis of cancer cells. This compound has also been shown to have other mechanisms of action, such as inhibiting angiogenesis (the growth of blood vessels that supply nutrients to tumors) and inducing autophagy (a process by which cells degrade and recycle their own components).
Biochemical and Physiological Effects:
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. In vivo studies have shown that 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor can inhibit tumor growth in mouse models of cancer. This compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor in lab experiments is its specificity for MDM2, which allows for targeted inhibition of this protein. This compound has also been found to have good solubility in aqueous and organic solvents, making it easy to work with in the lab. However, one limitation of using 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor in lab experiments is its high cost, which may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for research on 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor. One area of focus is the development of more potent and selective inhibitors of MDM2. Another area of interest is the investigation of the combination of 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor with other therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases beyond cancer.

Wissenschaftliche Forschungsanwendungen

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 tumor suppressor pathway. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor has been shown to have potential in the treatment of other diseases such as Alzheimer's disease and viral infections.

Eigenschaften

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-4-5-14-15(6-11)22-19(21-14)13(10-20)7-12-8-16(24-2)18(23)17(9-12)25-3/h4-9,23H,1-3H3,(H,21,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXYSPPKFOEZKO-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)OC)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 3
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 4
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 6
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.